molecular formula C22H22N2O5S2 B2717359 Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate CAS No. 919853-68-2

Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2717359
CAS No.: 919853-68-2
M. Wt: 458.55
InChI Key: MWSAMEXDJULTJB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes an ethylsulfonyl group, a phenylacetamido group, and a phenylthiazole carboxylate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate starting materials, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the ethylsulfonyl group: This step involves the sulfonation of the phenyl ring using reagents like ethylsulfonyl chloride in the presence of a base such as pyridine.

    Acylation to form the acetamido group: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfonyl group or reduce the thiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit the activity of certain enzymes involved in disease processes, such as proteases or kinases.

    Modulating signaling pathways: It can affect cellular signaling pathways, leading to changes in cell behavior and function.

    Interacting with DNA or proteins: The compound may bind to DNA or proteins, altering their structure and function.

Comparison with Similar Compounds

Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate can be compared with other similar compounds, such as:

    Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure but differ in their substituents and biological activities.

    Sulfonyl-containing compounds: Compounds like sulfonamides and sulfones have similar sulfonyl groups but differ in their overall structure and applications.

    Phenylacetamido derivatives: Compounds like N-phenylacetamide have similar acetamido groups but differ in their additional substituents and properties.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are distinct from those of other similar compounds.

Properties

IUPAC Name

ethyl 2-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-3-29-21(26)20-19(16-8-6-5-7-9-16)24-22(30-20)23-18(25)14-15-10-12-17(13-11-15)31(27,28)4-2/h5-13H,3-4,14H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSAMEXDJULTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)CC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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